molecular formula C14H9BrN2O4 B11552446 4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B11552446
M. Wt: 349.14 g/mol
InChI Key: LXQZMVCAHMKVPG-UHFFFAOYSA-N
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Description

4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is an organic compound characterized by the presence of a bromine atom, a nitro group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline typically involves multiple steps. One common approach is to start with the nitration of a benzodioxole derivative to introduce the nitro group. This is followed by the bromination of an aniline derivative to introduce the bromine atom. The final step involves the condensation of the brominated aniline with the nitro-benzodioxole derivative under mild conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and catalysts such as palladium nanocrystals supported on covalent organic frameworks (COFs) to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can yield various substituted aniline derivatives .

Scientific Research Applications

4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Properties

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.14 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H9BrN2O4/c15-10-1-3-11(4-2-10)16-7-9-5-13-14(21-8-20-13)6-12(9)17(18)19/h1-7H,8H2

InChI Key

LXQZMVCAHMKVPG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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